molecular formula C16H10O4 B2654467 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde CAS No. 856791-64-5

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde

Cat. No. B2654467
M. Wt: 266.252
InChI Key: RAPVJUXPJKKNPL-UHFFFAOYSA-N
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Description

“7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” is a type of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In one method, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde was formed via the reaction of 3 and hexamine then reaction of 312 with malononitrile in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” is complex, with a molecular formula of C21H20O10 . It has a molar refractivity of 103.7±0.3 cm^3 and a molar volume of 263.2±3.0 cm^3 .


Chemical Reactions Analysis

The chemical reactions involving “7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” are complex and varied. For instance, it can react with malononitrile in the presence of triethylamine to form a coumarin-based fluorescent probe .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 791.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It also has an enthalpy of vaporization of 120.7±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthetic routes and chemical reactions involving chromene derivatives, highlighting their versatility in organic synthesis. A study by El Azab, Youssef, and Amin (2014) explores the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, which showed remarkable antimicrobial activity against different classes of bacteria and fungi, suggesting the broad utility of these compounds in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014). Similarly, Lácová et al. (2010) described the synthesis of phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes, offering insights into the chemical diversity and potential applications of chromene derivatives in material science and pharmaceutical chemistry (Lácová, Gašparová, Koiš, Boháč, & El-Shaaer, 2010).

Biological Activities and Pharmacological Potential

Chromene derivatives have been found to exhibit a wide range of biological activities. For instance, Ghazvini et al. (2018) synthesized 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime and evaluated its anti-diabetic potential, suggesting that it could serve as a supplementary agent in diabetes mellitus management due to its inhibitory activity against human α-glucosidase and α-amylase (Ghazvini, Safari, Mobinikhaledi, Moghanian, & Rasouli, 2018). Another research by Kalaiarasi et al. (2021) on Co(III) complexes containing 7-hydroxy-4-oxo-4H-chromene Schiff bases revealed their potential in DNA and BSA binding, antimicrobial activity, and in vitro cytotoxicity against cancer cells, highlighting the therapeutic potential of chromene derivatives in cancer treatment (Kalaiarasi, Dharani, Rajkumar, Ranjani, Lynch, & Prabhakaran, 2021).

Antimicrobial and Antineoplastic Activities

The antimicrobial and antineoplastic (anti-cancer) properties of chromene derivatives have been a significant focus of research. Behrami et al. (2017, 2019) conducted studies on the antibacterial activity of coumarine derivatives synthesized from chromene carbaldehydes, revealing their bacteriostatic and bactericidal activity against pathogens like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami, Vaso, 2017; Behrami & Dobroshi, 2019). These findings underscore the potential of chromene derivatives in addressing drug-resistant bacterial infections.

Future Directions

Given the biological and pharmaceutical properties of coumarins, future research could focus on further exploring the synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports .

properties

IUPAC Name

7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPVJUXPJKKNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde

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